Enhanced Lipophilicity (XLogP3) Compared to 1-Methyl Analog
1-Butyl-1H-imidazol-2-amine exhibits a computed XLogP3 of 0.9, indicating a 1.2 log-unit increase in lipophilicity relative to the 1-methyl analog (XLogP3 = -0.3) [1]. This difference is critical for optimizing blood-brain barrier penetration and cellular uptake in eukaryotic cells, as compounds with logP > 0.5 are generally favored for transcellular passive diffusion [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-Methyl-1H-imidazol-2-amine (XLogP3 = -0.3) |
| Quantified Difference | Δ XLogP3 = 1.2 |
| Conditions | Predicted by XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
A higher logP directly correlates with improved membrane permeability, making the butyl derivative more suitable for intracellular target engagement in whole-cell assays.
- [1] PubChem Compound Summary: 1-Methyl-1H-imidazol-2-amine (CID 68665) and 1-Butyl-1H-imidazol-2-amine (CID 60860613). XLogP3 values. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). View Source
